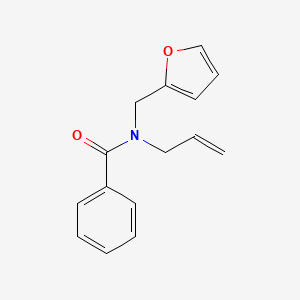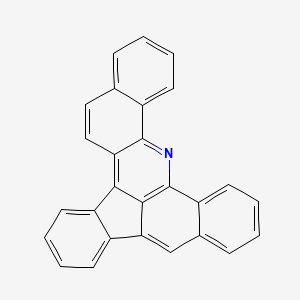![molecular formula C11H8N4O2S B12903416 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 63682-73-5](/img/structure/B12903416.png)
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.
Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds such as 1,3-diazole and benzimidazole share structural similarities and exhibit similar chemical properties.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and 1,2,5-thiadiazole also share structural features and biological activities.
Uniqueness
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63682-73-5 |
|---|---|
Formule moléculaire |
C11H8N4O2S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 |
Clé InChI |
OSJXKBSTJVUQJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)


![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)






![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)
